molecular formula C30H32N2O2 B14505247 N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline CAS No. 62895-94-7

N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline

Cat. No.: B14505247
CAS No.: 62895-94-7
M. Wt: 452.6 g/mol
InChI Key: OTPOBLTVXIGCAD-UHFFFAOYSA-N
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Description

N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline is a complex organic compound characterized by its unique structure, which includes a hexane backbone linked to phenylene groups through oxygen atoms, and terminated with aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline typically involves the reaction of hexane-1,6-diol with 4-nitrophenol to form the intermediate hexane-1,6-diylbis(oxy-4-nitrobenzene). This intermediate is then reduced to hexane-1,6-diylbis(oxy-4-aminobenzene) using a reducing agent such as hydrogen in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maintaining product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of its functional groups. The phenylene rings can participate in π-π interactions, while the aniline groups can act as nucleophiles in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline
  • N,N’-[Octane-1,8-diylbis(oxy-4,1-phenylene)]dianiline
  • N,N’-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline

Uniqueness

N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline is unique due to its specific chain length and the presence of both ether and aniline functional groups. This combination imparts distinct physical and chemical properties, such as solubility, melting point, and reactivity, making it suitable for specialized applications in materials science and organic synthesis .

Properties

CAS No.

62895-94-7

Molecular Formula

C30H32N2O2

Molecular Weight

452.6 g/mol

IUPAC Name

4-[6-(4-anilinophenoxy)hexoxy]-N-phenylaniline

InChI

InChI=1S/C30H32N2O2/c1(9-23-33-29-19-15-27(16-20-29)31-25-11-5-3-6-12-25)2-10-24-34-30-21-17-28(18-22-30)32-26-13-7-4-8-14-26/h3-8,11-22,31-32H,1-2,9-10,23-24H2

InChI Key

OTPOBLTVXIGCAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCCOC3=CC=C(C=C3)NC4=CC=CC=C4

Origin of Product

United States

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